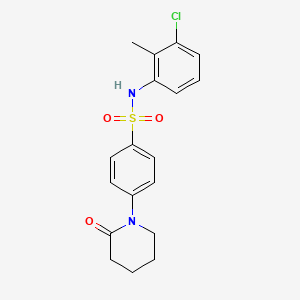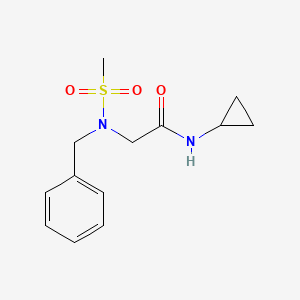![molecular formula C20H16N2O4 B5125427 4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
4,4'-[1,3-phenylenebis(oxy)]dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[1,3-phenylenebis(oxy)]dibenzamide, commonly known as PBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO is a white crystalline solid that is synthesized through a complex chemical process.
Aplicaciones Científicas De Investigación
PBO has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, antiviral, and antitumor properties. PBO has also been used as a crosslinking agent in the synthesis of polymers and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of PBO is not fully understood. However, it is believed that PBO exerts its antimicrobial and antiviral effects by disrupting the cell membrane of the microorganisms. PBO has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
PBO has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have low acute toxicity and is not mutagenic or carcinogenic. PBO has also been shown to have low skin and eye irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBO has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. PBO has also been shown to have a wide range of applications in various scientific fields. However, PBO has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the study of PBO. One potential application of PBO is in the development of new antimicrobial and antiviral agents. PBO could also be used as a crosslinking agent in the synthesis of novel polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PBO and to explore its potential applications in other scientific fields.
Conclusion:
In conclusion, PBO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO has been extensively studied for its antimicrobial, antiviral, and antitumor properties, as well as its use as a crosslinking agent and catalyst. While PBO has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
Métodos De Síntesis
PBO is synthesized through a multistep process that involves the reaction of 1,3-phenylenediamine with phthalic anhydride to form 4,4'-oxydiphthalic anhydride. The resulting compound is then reacted with ammonia to form 4,4'-[1,3-phenylenebis(oxy)]dibenzamide. The purity of PBO can be improved through recrystallization.
Propiedades
IUPAC Name |
4-[3-(4-carbamoylphenoxy)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(23)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(22)24/h1-12H,(H2,21,23)(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLOKNLPIRNCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6745918 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)


![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)